molecular formula C12H7F5O2 B11844172 2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene

Katalognummer: B11844172
Molekulargewicht: 278.17 g/mol
InChI-Schlüssel: VWHOGLMOSVMHTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a naphthalene core. One common method involves the use of difluoromethylation and trifluoromethylation reagents under specific reaction conditions. For example, the difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl phenyl sulfone, while trifluoromethylation can be carried out using trifluoromethylating agents like Umemoto reagent IV .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.

    Substitution: The compound can undergo substitution reactions where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. These interactions can modulate biological pathways, resulting in potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Trifluoromethoxy)naphthalene: Similar in structure but lacks the difluoromethoxy group.

    2-(Difluoromethoxy)naphthalene: Similar in structure but lacks the trifluoromethoxy group.

    5-(Trifluoromethoxy)naphthalene: Similar in structure but lacks the difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H7F5O2

Molekulargewicht

278.17 g/mol

IUPAC-Name

6-(difluoromethoxy)-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O2/c13-11(14)18-8-4-5-9-7(6-8)2-1-3-10(9)19-12(15,16)17/h1-6,11H

InChI-Schlüssel

VWHOGLMOSVMHTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.